molecular formula C15H12N2O2 B5275659 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole

Cat. No.: B5275659
M. Wt: 252.27 g/mol
InChI Key: URAICULCCURMGQ-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.089877630 g/mol and the complexity rating of the compound is 273. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity

  • Research Findings : 1,3,4-Oxadiazoles, including derivatives similar to 3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole, have shown promise in anticonvulsant activity. A specific compound, 2-[(2-butoxy-3-methoxy phenyl) methyl]-5-phenylamino 1,3,4-oxadiazole, demonstrated significant anticonvulsant potency in tests (Tsitsa et al., 1989).

Antimicrobial Properties

  • Research Findings : Oxadiazoles have a variety of applications in pharmaceuticals, particularly for their antimicrobial properties. Studies have reported the synthesis of novel oxadiazoles, including those with 1,2,4-oxadiazole structures, which exhibited antibacterial and antifungal activities (Krishna et al., 2015).

Anticancer Activity

  • Research Findings : New derivatives of 1,2,4-oxadiazoles have been synthesized and tested for their anticancer activity against various human cancer cell lines. These compounds have shown good to moderate activity, indicating potential applications in cancer treatment (Yakantham et al., 2019).

Photochemistry and Luminescence

  • Research Findings : 1,2,4-Oxadiazoles, including those with aryl substitutions, have been studied for their photochemical properties. Research has shown that these compounds can undergo photoinduced electron transfer, leading to various reactions and products (Buscemi et al., 1999). Additionally, oxadiazoles and their chelate complexes have been synthesized and evaluated for their absorption and luminescence spectra, offering potential applications in luminescent materials (Mikhailov et al., 2016).

Corrosion Inhibition

  • Research Findings : Oxadiazoles like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole have been investigated for their potential as corrosion inhibitors. In one study, the compound demonstrated over 96% efficiency in inhibiting mild steel corrosion in sulfuric acid media (Bouklah et al., 2006).

Nonlinear Optical Properties

  • **ResearchFindings**: The study of 1,3,4-oxadiazole derivatives, including those with a methoxy phenyl moiety, has revealed their potential in nonlinear optical applications. These compounds, when tested using the open-aperture z-scan technique, showed optical nonlinearity, indicating possible uses in optoelectronics (Chandrakantha et al., 2011).

Molecular Rearrangements and Fluorescence Properties

  • Research Findings : 1,2,4-Oxadiazoles have been the subject of studies focusing on their photochemistry, particularly in molecular rearrangements. These studies have explored the formation of various heterocyclic compounds upon irradiation, contributing to a better understanding of their chemical behavior and potential applications in synthesis (Buscemi et al., 1996). Moreover, the Gattermann reaction has been employed to synthesize aromatic halides from oxadiazoles, revealing interesting fluorescence properties, which could have applications in the field of luminescent materials (Li et al., 2017).

Antibacterial and Antitubercular Activity

  • Research Findings : Novel isoxazole clubbed 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds have shown good antibacterial activity against several bacterial strains and also exhibited antitubercular properties against Mycobacterium tuberculosis (Shingare et al., 2018).

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-18-13-9-7-11(8-10-13)14-16-15(19-17-14)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAICULCCURMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.